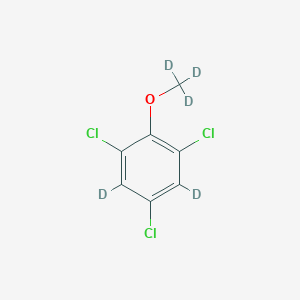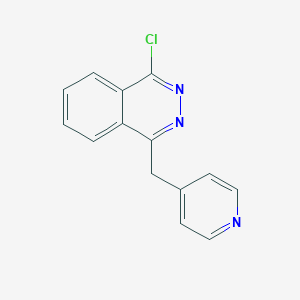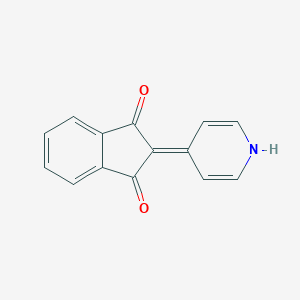
(R)-2-(Piperidin-2-yl)ethanol
描述
(R)-2-(Piperidin-2-yl)ethanol is a compound of interest in the synthesis of various organic molecules, demonstrating versatile applications in medicinal chemistry and organic synthesis due to its unique structural features and functional groups.
Synthesis Analysis
The synthesis of related piperidin-2-yl ethanol derivatives involves efficient oxidation and reduction processes. For instance, an efficient preparation method involves the oxidation of (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol to generate the corresponding piperidin-2-one, followed by further synthesis steps to create (2′S,3R)-(+)-stenusine, showcasing the compound's potential for complex organic synthesis (Castro-C. et al., 2005).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including (R)-2-(Piperidin-2-yl)ethanol, has been characterized by various analytical techniques, including X-ray diffraction. These analyses reveal the compound's stereochemistry and conformations essential for its reactivity and interactions (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Chemical transformations of (R)-2-(Piperidin-2-yl)ethanol derivatives involve various reactions, including kinetic resolution and stereocenter discrimination, to obtain enantiomerically enriched products. These reactions are pivotal for the synthesis of biologically active molecules and highlight the compound's versatility (Angoli et al., 2003).
Physical Properties Analysis
The physical properties of (R)-2-(Piperidin-2-yl)ethanol and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and hydrogen bonding capabilities. X-ray diffraction and spectroscopic analyses contribute to understanding these properties and their implications on solubility and stability (Dega‐Szafran et al., 2017).
Chemical Properties Analysis
The chemical properties of (R)-2-(Piperidin-2-yl)ethanol, including its reactivity in various organic reactions, are foundational for its use in synthesizing complex organic molecules. Studies on its chemical behavior under different conditions help in tailoring synthesis routes for target molecules with desired functionalities (Perdicchia et al., 2015).
安全和危害
属性
IUPAC Name |
2-[(2R)-piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDBHDZSMGHKF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














